An In-Depth Technical Guide to N-(3-Bromobenzenesulfonyl)acetamide: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-Depth Technical Guide to N-(3-Bromobenzenesulfonyl)acetamide: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Bromobenzenesulfonyl)acetamide, identified by its CAS number 1248147-79-6, is a halogenated N-acylsulfonamide that holds potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a brominated aromatic ring and an N-acylsulfonamide moiety—are present in numerous biologically active molecules. This technical guide provides a comprehensive overview of N-(3-Bromobenzenesulfonyl)acetamide, focusing on its synthesis, physicochemical properties, and prospective applications. Drawing parallels from structurally related compounds, we explore its potential as a scaffold for developing novel therapeutic agents. This document is intended to serve as a foundational resource for researchers interested in leveraging this and similar compounds in their drug development pipelines.
Introduction: The Significance of the N-Acylsulfonamide Scaffold
The N-acylsulfonamide functional group is a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisostere for carboxylic acids. This structural mimicry allows for the modulation of physicochemical properties such as pKa, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-acylsulfonamides are integral to a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The introduction of a bromine atom on the benzenesulfonyl ring, as seen in N-(3-Bromobenzenesulfonyl)acetamide, offers an additional vector for modulating biological activity and can serve as a handle for further chemical modifications.
Physicochemical Properties of N-(3-Bromobenzenesulfonyl)acetamide
A thorough understanding of the physicochemical properties of N-(3-Bromobenzenesulfonyl)acetamide is essential for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1248147-79-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃S | [1] |
| Molecular Weight | 278.12 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | CC(=O)NS(=O)(=O)c1cccc(Br)c1 | [1] |
| InChI Key | PPFWKFSFOCRHOX-UHFFFAOYSA-N |
Synthesis of N-(3-Bromobenzenesulfonyl)acetamide
The synthesis of N-(3-Bromobenzenesulfonyl)acetamide is typically achieved through the N-acylation of 3-bromobenzenesulfonamide with an acetylating agent. A general and reliable method involves the reaction of 3-bromobenzenesulfonyl chloride with acetamide in the presence of a base.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 3-bromobenzenesulfonyl chloride, which is commercially available. The first step is the formation of the sulfonamide, followed by N-acetylation.
Caption: General synthetic workflow for N-(3-Bromobenzenesulfonyl)acetamide.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(3-Bromobenzenesulfonyl)acetamide from 3-bromobenzenesulfonyl chloride and acetamide.
Materials:
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3-Bromobenzenesulfonyl chloride
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Acetamide
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve acetamide (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents) at room temperature.
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Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over 15-20 minutes.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3-Bromobenzenesulfonyl)acetamide.
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Potential Applications in Drug Discovery
While direct biological activity data for N-(3-Bromobenzenesulfonyl)acetamide is scarce, the well-established pharmacological importance of related N-acylsulfonamides and brominated aromatics provides a strong rationale for its exploration in various therapeutic areas.
As a Scaffold for Enzyme Inhibitors
The N-acylsulfonamide moiety is a key feature in many enzyme inhibitors. The acidic nature of the N-H proton allows it to act as a hydrogen bond donor, mimicking the carboxylic acid group found in many natural enzyme substrates.
Caption: Potential binding interactions of N-(3-Bromobenzenesulfonyl)acetamide within an enzyme active site.
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Anti-inflammatory Agents: N-(Benzenesulfonyl)acetamide derivatives have been investigated as multi-target inhibitors of COX-2, 5-LOX, and TRPV1, suggesting their potential as anti-inflammatory and analgesic agents.[3] The 3-bromo substitution could be explored to enhance potency or selectivity.
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Anticancer Agents: The sulfonamide group is a well-known pharmacophore in anticancer drug design. N-acylsulfonamides can be designed to target various cancer-related enzymes.
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Antimicrobial Agents: The sulfonamide scaffold is historically significant in the development of antibacterial drugs. Novel N-acylsulfonamides continue to be explored for their antimicrobial properties.
As a Versatile Chemical Intermediate
The bromine atom on the phenyl ring of N-(3-Bromobenzenesulfonyl)acetamide serves as a valuable synthetic handle for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Conclusion
N-(3-Bromobenzenesulfonyl)acetamide is a readily accessible compound with significant potential as a building block in drug discovery. Although direct biological data is currently limited, its structural features suggest a high probability of interesting pharmacological activities. The synthetic protocols outlined in this guide provide a clear path for its preparation, and the discussion of its potential applications is intended to stimulate further research into this and related N-acylsulfonamides. As the demand for novel therapeutic agents continues to grow, the exploration of underexplored chemical space, including compounds like N-(3-Bromobenzenesulfonyl)acetamide, will be crucial for the future of drug development.
References
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European Chemicals Agency (ECHA). N-(3-bromobenzenesulfonyl)acetamide. Available from: [Link]
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PubChem. N-(3-Bromobenzenesulfonyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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Chen, W., et al. (2023). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 80, 129101. Available from: [Link]
